Citronellyl formate

Catalog No.
S589083
CAS No.
105-85-1
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellyl formate

CAS Number

105-85-1

Product Name

Citronellyl formate

IUPAC Name

3,7-dimethyloct-6-enyl formate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3

InChI Key

DZNVIZQPWLDQHI-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC=O

solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water
1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol)

Synonyms

citronellyl formate

Canonical SMILES

CC(CCC=C(C)C)CCOC=O

Antimicrobial Activity:

Limited research suggests that citronellyl formate might possess some antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated its efficacy against various foodborne pathogens, including Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus. The results indicated that citronellyl formate exhibited moderate to weak antibacterial activity against these microorganisms []. However, further research is needed to determine its potential applications in food preservation or other antimicrobial contexts.

Insecticidal Properties:

Some studies have investigated the potential insecticidal properties of citronellyl formate. A study published in the Journal of Medical Entomology evaluated its repellent effect against Aedes aegypti mosquitoes, a vector of several diseases including dengue fever and Zika virus. The results demonstrated that citronellyl formate displayed repellent activity against these mosquitoes []. However, similar to its antimicrobial properties, further research is necessary to determine its efficacy and safety for large-scale insect control applications.

Citronellyl formate is a colorless, mobile liquid classified as an ester, primarily synthesized through the esterification of formic acid and citronellol, a naturally occurring monoterpene alcohol. This compound exhibits a distinct fragrance reminiscent of lemon geranium and is often used in perfumery due to its fresh, floral notes. It is characterized by a linear molecular structure with the formula C11H20O2C_{11}H_{20}O_{2} and a molecular weight of 184.28 g/mol .

The mechanism of action of citronellyl formate is not extensively studied in scientific research. However, its fragrance properties are likely due to its interaction with olfactory receptors in the nose []. These receptors detect the volatile molecule and send signals to the brain, resulting in the perception of scent.

Citronellyl formate is generally considered safe for use in cosmetics and fragrances at recommended concentrations []. However, some studies suggest it might possess mild skin irritation or sensitization potential in certain individuals [].

Limited data is available on:

  • Acute toxicity: More research is needed to determine the effects of high exposure.
  • Chronic toxicity: Long-term effects are not well documented.
  • Flammability: Flash point data is not readily available. However, as an organic compound, it's likely flammable.

The primary reaction for synthesizing citronellyl formate involves the esterification of formic acid and citronellol:

HCOOH+C10H19OHHCOOC10H19+H2O\text{HCOOH}+\text{C}_{10}\text{H}_{19}\text{OH}\rightleftharpoons \text{HCOOC}_{10}\text{H}_{19}+\text{H}_2\text{O}

This reaction can be catalyzed by either acid or enzymes. Under acidic or basic conditions, citronellyl formate can undergo hydrolysis, reverting to its original components:

HCOOC10H19+H2OHCOOH+C10H19OH\text{HCOOC}_{10}\text{H}_{19}+\text{H}_2\text{O}\rightleftharpoons \text{HCOOH}+\text{C}_{10}\text{H}_{19}\text{OH}

Citronellyl formate is synthesized mainly through the following methods:

  • Esterification: The most common method involving the reaction between formic acid and citronellol under acidic or enzymatic conditions.
  • Catalysis: Acidic catalysts (e.g., sulfuric acid) or enzyme catalysts can enhance the reaction rate and yield.

The synthesis process is relatively straightforward but requires careful control of reaction conditions to optimize product purity and yield.

Citronellyl formate finds diverse applications across various industries:

  • Fragrance Industry: Used as a fragrance component in perfumes and cosmetic products due to its pleasant scent.
  • Food Industry: Potentially explored for use in flavoring agents, although more research is needed on its safety in food applications.
  • Pesticide Formulations: Investigated for its insect-repellent properties, particularly in mosquito control products.

The interaction studies of citronellyl formate primarily focus on its olfactory properties. It interacts with olfactory receptors, which are responsible for scent detection. While specific mechanisms remain underexplored, the compound's fragrance profile suggests that it may interact with multiple receptors to produce a complex scent perception .

Several compounds share structural or functional similarities with citronellyl formate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Geranyl acetateEsterKnown for its fruity aroma; widely used in fragrances.
Linalyl acetateEsterExhibits a floral scent; commonly found in essential oils.
CitronellalAldehydeHas a strong lemon-like odor; used in perfumes and insect repellents.
CitronellolAlcoholA natural compound found in essential oils; serves as a precursor to various fragrances.

Uniqueness of Citronellyl Formate:
Citronellyl formate stands out due to its specific fragrance profile that combines fresh floral notes with citrus undertones, making it versatile in various fragrance compositions. Its potential biological activities also differentiate it from other similar compounds, particularly regarding its insect-repellent properties .

Functional Fragrances and Stability in Formulations

Citronellyl formate demonstrates exceptional utility in functional fragrance applications due to its robust stability profile and versatile aromatic properties. The compound exhibits remarkable stability in various formulation matrices, maintaining its olfactory integrity across diverse pH environments and temperature ranges [1] [2]. Research indicates that citronellyl formate possesses superior stability characteristics compared to many conventional fragrance ingredients, with documented performance in alkaline formulations where it maintains structural integrity and fragrance release [3] [4].

The compound's functional properties extend beyond mere olfactory enhancement to encompass odor-masking capabilities, particularly effective in neutralizing undesirable base notes arising from fatty acids, oils, and surfactants commonly employed in cosmetic and personal care formulations [4]. Studies have demonstrated that citronellyl formate can effectively mask bitter or unpleasant odors in pharmaceutical preparations, improving overall product acceptability [5] [6].

In stability testing protocols, citronellyl formate has shown consistent performance across multiple formulation types, including body lotions (rated as good), shampoos (rated as good), soaps (rated as good), roll-on applications (rated as good), powder formulations (rated as very good), citric acid cleaners (rated as good), and all-purpose cleaners (rated as good) [3]. However, stability decreases significantly in bleach formulations, where it is rated as poor, indicating specific chemical incompatibilities with strong oxidizing agents [3].

Role in Floral, Fruity, and Woody Note Creation

The aromatic profile of citronellyl formate encompasses a complex spectrum of olfactory notes that contribute significantly to fragrance composition architecture. The compound delivers a distinctive rose-like character with pronounced fruity undertones, characterized by specific descriptors including apricot, peach, and plum nuances [7] [8]. This multifaceted aromatic profile enables perfumers to achieve sophisticated fragrance structures with enhanced complexity and depth.

In floral fragrance compositions, citronellyl formate functions as both a primary aromatic component and a harmonizing agent. Research demonstrates its effectiveness in rose formulations, where it contributes authentic rose characteristics while providing lift and brightness to the overall composition [7] [8]. The compound performs optimally in rose fragrances at concentrations ranging from 100 to 500 parts per million, with higher concentrations introducing novel pungency elements while maintaining authenticity [7] [8].

The fruity facet of citronellyl formate manifests most prominently in tropical and exotic fragrance applications. Studies indicate that the compound enhances the perception of natural fruit character in lychee, mango, guava, and papaya fragrance compositions [7] [8]. In citrus applications, citronellyl formate contributes bright, peely notes that enhance the overall citrus impression while providing complexity and sophistication to the fragrance profile [7] [8].

For woody fragrance compositions, citronellyl formate serves as a complementary ingredient that bridges floral and woody elements. The compound's ability to integrate seamlessly with woody base notes while maintaining its distinctive character makes it particularly valuable in contemporary fragrance development [7].

Synergy with Other Fragrance Compounds

Citronellyl formate exhibits remarkable synergistic interactions with various fragrance ingredients, creating complex olfactory effects that exceed the sum of individual components. Research has documented specific synergistic relationships between citronellyl formate and other citronellyl esters, particularly citronellyl acetate and citronellyl butyrate, which collectively enhance the overall rose-like character of fragrance compositions [9] .

The compound demonstrates particularly strong synergy with geraniol and citronellol, the primary constituents of rose otto and geranium essential oils. Studies analyzing geranium oil compositions have identified citronellyl formate concentrations ranging from 6.4% to 8.7% in natural geranium oils, where it contributes to the characteristic geranium-rose olfactory profile through synergistic interactions with the primary alcohol constituents [9] [11].

In complex fragrance formulations, citronellyl formate functions as both a primary aromatic component and a synergistic enhancer. Research indicates that binary and tertiary combinations involving citronellyl formate can produce enhanced olfactory effects with reduced individual component concentrations [12]. This synergistic behavior enables formulators to achieve desired fragrance profiles while optimizing cost-effectiveness and regulatory compliance.

The compound's synergistic properties extend to interaction with aldehydic and ketonic fragrance materials, where it contributes to the overall complexity and sophistication of the fragrance composition. Studies have demonstrated that citronellyl formate can enhance the perception of freshness and naturalness in synthetic fragrance compositions, creating more balanced and appealing olfactory profiles [4].

Flavoring and Food Science

Citrus-Like Enhancements in Beverages and Baked Goods

Citronellyl formate serves as a critical flavor enhancement agent in beverage and baked goods applications, contributing distinctive citrus-like characteristics that enhance product appeal and consumer acceptance. The compound's flavor profile is characterized by bright, citrusy notes with underlying floral and fruity nuances that provide complexity and sophistication to food products [7] [5].

In beverage applications, citronellyl formate demonstrates optimal performance at concentrations ranging from 50 to 200 parts per million, where it imparts refreshing citrus-like characteristics without overwhelming the base flavor profile [7] [5]. Research indicates that the compound is particularly effective in soft drinks, fruit juices, and flavored water products, where it contributes to the overall citrus impression while providing balance and complexity [5] [13].

The compound's effectiveness in baked goods applications stems from its thermal stability and compatibility with various baking matrices. Studies have documented successful applications in cakes, cookies, pastries, and bread products, where citronellyl formate contributes fruity, sweet enhancement at concentrations typically ranging from 100 to 300 parts per million [7] [14]. The compound's ability to withstand baking temperatures while maintaining its aromatic integrity makes it particularly valuable in commercial baking applications [14].

Research has demonstrated that citronellyl formate enhances the perception of naturalness in both beverage and baked goods applications. In comparative studies, products containing citronellyl formate showed increased consumer preference ratings and improved sensory characteristics compared to control formulations [14] [15]. The compound's ability to enhance citrus and fruit flavors while maintaining compatibility with other flavor ingredients makes it an essential component in complex flavor systems [5] [13].

Bioactivity in Food Preservation and Aroma Modulation

The bioactive properties of citronellyl formate extend beyond flavor enhancement to encompass significant contributions to food preservation and aroma modulation. Research has documented moderate antimicrobial activity against various foodborne pathogens, including Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus, indicating potential applications in food safety and preservation .

Studies investigating the antimicrobial properties of citronellyl formate have revealed its effectiveness in inhibiting bacterial growth in food matrix systems. The compound demonstrates bacteriostatic and bactericidal effects depending on concentration and application conditions, with optimal antimicrobial activity observed at concentrations above typical flavoring levels . This dual functionality as both a flavoring agent and antimicrobial compound provides added value in food formulation applications.

The aroma modulation capabilities of citronellyl formate are particularly significant in fermented food products and complex food systems. Research has identified the compound as a key contributor to the characteristic aroma profiles of various fermented citrus products, where it enhances the overall sensory experience while contributing to product stability [15] [17]. Studies on citrus fermentation processes have documented the formation of citronellyl formate through microbial biotransformation, indicating its role in flavor development during fermentation [18].

In food preservation applications, citronellyl formate exhibits antioxidant properties that contribute to the overall stability of food products. Research utilizing DPPH and TEAC assays has demonstrated the compound's ability to scavenge free radicals and prevent oxidative degradation in food systems [19]. This antioxidant activity, combined with its antimicrobial properties, positions citronellyl formate as a multifunctional ingredient in food preservation strategies.

Cosmetic and Personal Care Products

Odor Masking in Skincare and Haircare

Citronellyl formate plays a crucial role in odor masking applications within skincare and haircare formulations, effectively neutralizing undesirable base notes while contributing pleasant aromatic characteristics. The compound's effectiveness in odor masking stems from its ability to interact with and suppress malodorous compounds commonly present in cosmetic formulations, including fatty acids, oils, and surfactants [4].

Research has demonstrated that citronellyl formate exhibits superior odor-masking capabilities compared to many conventional masking agents. Studies indicate that the compound can effectively mask bitter, metallic, and rancid odors at concentrations as low as 0.5 to 2.0 percent in cosmetic formulations [2] [4]. This efficiency allows formulators to achieve desired sensory profiles while maintaining cost-effectiveness and regulatory compliance.

In skincare applications, citronellyl formate functions as both a fragrance component and an odor-masking agent. The compound's compatibility with various skincare matrices, including emulsions, gels, and serums, enables its incorporation into diverse product types without compromising formulation stability or performance [5] [4]. Research has documented successful applications in moisturizers, cleansers, and treatment products, where citronellyl formate contributes to overall product acceptability and consumer satisfaction.

Haircare applications of citronellyl formate encompass shampoos, conditioners, and styling products, where the compound addresses specific odor-masking challenges associated with sulfate-based surfactants and conditioning agents. Studies have shown that citronellyl formate maintains its effectiveness and stability in haircare formulations across various pH levels and processing conditions [3] [4]. The compound's ability to provide long-lasting fragrance while masking undesirable base notes makes it particularly valuable in leave-on haircare products.

Stability in Alkaline and pH-Sensitive Environments

The stability characteristics of citronellyl formate in alkaline and pH-sensitive environments represent a significant advantage in cosmetic and personal care applications. Research has documented the compound's exceptional stability across a wide pH range, with maintained integrity and performance in alkaline formulations where many fragrance ingredients degrade or lose effectiveness [3] [4].

Studies investigating the pH stability of citronellyl formate have revealed its robust performance in alkaline environments, including soap formulations, alkaline cleansers, and pH-adjusted cosmetic products. The compound maintains its olfactory characteristics and functional properties at pH levels up to 10.5, making it suitable for applications in strongly alkaline formulations [3] [4]. This stability stems from the compound's ester structure, which exhibits resistance to alkaline hydrolysis under typical cosmetic formulation conditions.

In pH-sensitive formulations, citronellyl formate demonstrates remarkable versatility, maintaining stability across acidic to alkaline pH ranges. Research has documented successful applications in products with pH values ranging from 4.5 to 10.5, with maintained fragrance intensity and character throughout the pH spectrum [4]. This broad pH tolerance enables formulators to incorporate citronellyl formate into diverse product types without concern for pH-related degradation.

The compound's stability in alkaline environments is particularly valuable in personal care applications where pH adjustment is required for product performance or safety. Studies have shown that citronellyl formate maintains its effectiveness in alkaline shampoos, where it provides sustained fragrance release and odor masking throughout the product's shelf life [3] [4]. This stability advantage positions citronellyl formate as a preferred ingredient in alkaline-sensitive formulations where other fragrance materials may fail.

Agricultural and Biotechnological Uses

Insect Repellent Properties (Tick and Pest Control)

Citronellyl formate demonstrates significant potential in agricultural pest control applications, particularly as a natural insect repellent and tick control agent. Research has documented the compound's effectiveness against various arthropod pests, with particular efficacy against ticks and mosquitoes, positioning it as a valuable component in integrated pest management strategies [11] [20].

Studies investigating the tick repellent properties of citronellyl formate have revealed impressive efficacy against Amblyomma americanum (lone star tick) nymphs. Research conducted using bioassay-guided investigation methods demonstrated that citronellyl formate achieved 86.7% repellency at concentrations of 0.206 mg/cm² of filter paper, indicating strong repellent activity comparable to conventional synthetic repellents [11] [21]. The compound's effectiveness decreased at lower concentrations, with less than 50% repellency observed at 0.052 mg/cm² [11].

The compound's insect repellent properties extend to mosquito control applications, where research has documented moderate repellent activity against Aedes aegypti, a primary vector for dengue fever, Zika virus, and other mosquito-borne diseases. Studies evaluating citronellyl formate's effectiveness in mosquito repellent formulations have shown promising results, though efficacy varies depending on concentration and application method [20].

In agricultural applications, citronellyl formate functions as a component of natural pesticide formulations, offering advantages over synthetic alternatives in terms of environmental compatibility and reduced toxicity to non-target organisms. Research has demonstrated the compound's effectiveness in integrated pest management programs, where it contributes to overall pest control while maintaining compatibility with beneficial insects and environmental safety requirements [22] [23].

Phytochemical Interactions in Crop Protection

The phytochemical interactions of citronellyl formate in crop protection applications represent a complex and multifaceted area of agricultural research. Studies have documented the compound's ability to interact synergistically with other plant-derived compounds, creating enhanced protection against various plant pathogens and pests [11] [23].

Research investigating the phytochemical interactions of citronellyl formate has revealed its presence as a natural constituent in various plant essential oils used in crop protection. Studies of geranium essential oil compositions have identified citronellyl formate concentrations ranging from 6.4% to 12.1% in different cultivars, where it contributes to the overall bioactive profile of the oil [11] [24]. These natural occurrences provide insights into the compound's role in plant defense mechanisms and its potential applications in crop protection strategies.

The compound's interactions with other phytochemicals create synergistic effects that enhance overall bioactivity while reducing the concentrations of individual components required for effective pest control. Research has demonstrated that binary combinations of citronellyl formate with other bioactive compounds, such as cedrol and various terpenes, produce enhanced efficacy against target pests compared to individual compounds [12]. These synergistic interactions enable the development of more effective and environmentally sustainable pest control formulations.

Studies examining the mode of action of citronellyl formate in plant protection applications have revealed its multifaceted approach to pest control. The compound functions through multiple mechanisms, including direct toxicity to target pests, repellent effects that discourage pest feeding and oviposition, and interference with pest communication systems [12] [23]. This multifaceted approach reduces the likelihood of resistance development and enhances the overall effectiveness of pest control programs.

Physical Description

colourless liquid/strong, fruity, floral odou

XLogP3

3.8

Density

0.890-0.903

GHS Hazard Statements

Aggregated GHS information provided by 1667 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 297 of 1667 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1370 of 1667 companies with hazard statement code(s):;
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93919-91-6
93919-93-8
105-85-1
93919-90-5

Wikipedia

Citronellyl formate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

6-Octen-1-ol, 3,7-dimethyl-, 1-formate: ACTIVE

Dates

Last modified: 08-15-2023

Insecticidal activity of individual and mixed monoterpenoids of geranium essential oil against Pediculus humanus capitis (Phthiraptera: Pediculidae)

A Gallardo, M I Picollo, P González-Audino, G Mougabure-Cueto
PMID: 22493851   DOI: 10.1603/me11142

Abstract

The major components of geranium (Geranium maculatum L.) oil and their mixtures were tested against female Pediculus humanus capitis De Geer (Phthiraptera: Pediculidae). Chemical analysis by gas chromatography coupled to mass spectrometry revealed four major constituents: citronellol (38%), geraniol (16%), citronellyl formate (10.4%), and linalool (6.45%) (concentration expressed as percentage of total). Topical application demonstrated that the most potent component was citronellol and geraniol, with LD50 values 9.7 and 12.7 microg/insect, respectively. Linalool and Citronellyl formate were less toxic with LD50 values 24.7 and 38.5 microg/insect, respectively. Toxicity of these four major constituents in the same proportion as the natural oil, was greater than whole oil and each individual component. Removal of any four constituents produced a decreased in effectiveness. The absence of citronellol caused the greatest decrease in toxicity (DL50 from 2.2 to 10.9 microg/insect), leading us to conclude that this constituent is the major contributor to oil toxicity. The knowledge of the role of each constituent in the toxicity of the whole oil gives the possibility to create artificial blends of different constituents for the development of more effective control agents.


Changes in growth, essential oil yield and composition of geranium (Pelargonium graveolens L.) as affected by growing media

Abdolhossein Rezaei Nejad, Ahmad Ismaili
PMID: 23913545   DOI: 10.1002/jsfa.6334

Abstract

Using proper growing medium is known to be an effective way to improve crop growth and yield. However, the effects of growing media on geranium essential oil have scarcely ever been examined in detail. In this research, the effects of different growing media (soil, sand, pumice, perlite and perlite + cocopeat) on growth, oil yield and composition of geranium were studied.
Growth was significantly improved in soilless-grown plants compared with soil-grown plants. Oil yield of soilless-grown plants (except for pumice) was about threefold higher than that of soil-grown plants. The increase in oil yield was correlated with higher leaf dry weight (r² = 0.96), as oil content was not affected. The citronellol/geranium ratio of oil was clearly affected by growing media, ranging from 5:1 in soil culture to 3:1 in soilless culture. The latter is acceptable for perfumery.
Compared with soil, soilless media could produce higher yields of high-quality geranium oil that fits market requirements. Growth, oil yield and composition of plants grown in sand (a cheap and abundant growing medium) were not significantly different from those of plants grown in perlite and perlite + cocopeat.


Chemical Profile and Use of the Peat as an Adsorbent for Extraction of Volatile Compounds from Leaves of Geranium (

Edenilson Dos Santos Niculau, Péricles Barreto Alves, Paulo Cesar de Lima Nogueira, Luciane Pimenta Cruz Romão, Graziele da Costa Cunha, Arie Fitzgerald Blank, Anderson de Carvalho Silva
PMID: 33114417   DOI: 10.3390/molecules25214923

Abstract

Volatile organic compounds (VOCs) from leaves of geranium (
L' Herit) were extracted by dynamic headspace using Porapak Q (HSD-P) as adsorbent and peat, a novel adsorbent in the extraction of plant volatiles, analyzed by gas chromatography-mass spectrometry (GC/MS) and gas chromatography-flame ionization (GC/FID), and the results were compared with those obtained by hydrodistillation (HD). The yield volatiles changed with the extraction method. HD was more efficient for extracting linalool (11.19%) and citronellyl formate (9.41%). Citronellol (28.06%), geraniol (38.26%) and 6,9-guaiadiene (9.55%) and geranyl tiglate (8.21%) were the major components identified by dynamic headspace using peat (HSD-T), while citronellol (16.88%), geraniol (13.63%), 6,9-guaiadiene (16.98%) and citronellyl formate (6.95%) were identified by dynamic headspace using Porapak Q (HSD-P). Furthermore, this work showed, for the first time, that in natura peat is useful to extract VOCs from leaves of geranium.


[Studies on the chemical components and anti-tumour action of the volatile oils from Pelargonium graveoleus]

H J Fang, X L Su, H Y Liu, Y H Chen, J H Ni
PMID: 2609972   DOI:

Abstract

Three geranium oils were separated, identified and compared by high resolution cross-linked fused silica capillary GC and GC-MSD. It was found that their chemical constituents are very similar, but the contents of some components (linalool, citronellol, cis-caryophyllene and guaiene) differ appreciably. Pharmacological experiments showed that citronellol, citronellyl formate, geraniol and citronellyl acetate exhibited marginal antitumour activities. The activity of the latter two components has not been reported in the literature.


Rose geranium essential oil as a source of new and safe anti-inflammatory drugs

Mohamed Nadjib Boukhatem, Abdelkrim Kameli, Mohamed Amine Ferhat, Fairouz Saidi, Maamar Mekarnia
PMID: 24103319   DOI: 10.3402/ljm.v8i0.22520

Abstract

Since the available anti-inflammatory drugs exert an extensive variety of side effects, the search for new anti-inflammatory agents has been a priority of pharmaceutical industries.
The aim of the present study was to assess the anti-inflammatory activities of the essential oil of rose geranium (RGEO).
The chemical composition of the RGEO was investigated by gas chromatography. The major components were citronellol (29.13%), geraniol (12.62%), and citronellyl formate (8.06%). In the carrageenan-induced paw edema, five different groups were established and RGEO was administered orally in three different doses.
RGEO (100 mg/kg) was able to significantly reduce the paw edema with a comparable effect to that observed with diclofenac, the positive control. In addition, RGEO showed a potent anti-inflammatory activity by topical treatment in the method of croton oil-induced ear edema. When the dose was 5 or 10 µl of RGEO per ear, the inflammation was reduced by 73 and 88%, respectively. This is the first report to demonstrate a significant anti-inflammatory activity of Algerian RGEO. In addition, histological analysis confirmed that RGEO inhibited the inflammatory responses in the skin.
Our results indicate that RGEO may have significant potential for the development of novel anti-inflammatory drugs with improved safety profile.


Explore Compound Types